REACTION_SMILES
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[CH3:20][OH:21].[ClH:17].[H:18][H:19].[n:1]1[cH:2][c:3]([CH:7]=[C:8]2[N:9]3[CH2:10][CH2:11][CH:12]([C:13]2=[O:14])[CH2:15][CH2:16]3)[cH:4][cH:5][cH:6]1>>[ClH:17].[n:1]1[cH:2][c:3]([CH2:7][CH:8]2[N:9]3[CH2:10][CH2:11][CH:12]([C:13]2=[O:14])[CH2:15][CH2:16]3)[cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1C(=Cc2cccnc2)N2CCC1CC2
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Name
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Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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O=C1C2CCN(CC2)C1Cc1cccnc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |